molecular formula C18H29ClO2S B3230246 2-Dodecylbenzene-1-sulfonyl chloride CAS No. 1296885-05-6

2-Dodecylbenzene-1-sulfonyl chloride

Cat. No.: B3230246
CAS No.: 1296885-05-6
M. Wt: 344.9 g/mol
InChI Key: NBINSWOYIKLKGL-UHFFFAOYSA-N
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Description

2-Dodecylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C18H29ClO2S. It is a sulfonyl chloride derivative of dodecylbenzene, characterized by the presence of a sulfonyl chloride group attached to the benzene ring. This compound is widely used in organic synthesis and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Dodecylbenzene-1-sulfonyl chloride typically involves the sulfonation of dodecylbenzene followed by chlorination. One common method includes the reaction of dodecylbenzene with chlorosulfonic acid, which introduces the sulfonyl chloride group onto the benzene ring. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes using sulfur trioxide or oleum, followed by chlorination with thionyl chloride or phosphorus pentachloride. These methods are optimized for high yield and purity, with careful control of reaction parameters to minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Dodecylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used under controlled conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, or sulfonate salts are formed.

    Reduction Products: Sulfonyl hydrides or other reduced derivatives.

    Oxidation Products: Sulfonic acids or other oxidized compounds.

Scientific Research Applications

2-Dodecylbenzene-1-sulfonyl chloride has diverse applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants, detergents, and specialty chemicals.

    Biology: The compound is utilized in the modification of biomolecules and the synthesis of biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and drug delivery systems.

    Industry: The compound is employed in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Dodecylbenzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate salt derivatives. These reactions often proceed through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid .

Comparison with Similar Compounds

Uniqueness: 2-Dodecylbenzene-1-sulfonyl chloride is unique due to its long dodecyl chain, which imparts hydrophobic properties and influences its solubility and reactivity. This makes it particularly useful in applications requiring amphiphilic properties, such as surfactant synthesis and the modification of hydrophobic surfaces .

Properties

IUPAC Name

2-dodecylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29ClO2S/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21/h12-13,15-16H,2-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBINSWOYIKLKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution composed of 32.7 g (0.1 mol) of dodecylbenzenesulfonic acid, 80 ml of ethyl acetate, and 12 ml of dimethylformamide (DMF) was added dropwise 12.4 ml (0.15 mol) of phosphorus oxychloride with stirring over a period of 10 minutes and then while heating the mixture so as to maintain the temperature thereof at 40° C., the reaction was performed for 60 minutes. After the reaction was over, the reaction mixture was cooled to 5° to 10° C. and then a solution composed of 16 g of sodium chloride and 160 ml of water was added dropwise to the reaction mixture over a period of 15 minutes. After removing an aqueous layer, an ethyl acetate layer thus formed was washed once with 100 ml of an aqueous 10% sodium chloride solution. The ethyl acetate solution of dodecylbenzenesulfonyl chloride obtained was used for the subsequent reaction as it was.
Quantity
32.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
12.4 mL
Type
reactant
Reaction Step Three
Quantity
16 g
Type
reactant
Reaction Step Four
Name
Quantity
160 mL
Type
solvent
Reaction Step Five
Quantity
12 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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